REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=O.[NH3:16].C(O)C.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][CH:8]2[NH2:16] |f:3.4,5.6.7.8.9|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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COC1=C2CCCC(C2=C(C=C1)OC)=O
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
60.6 mL
|
Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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14.2 mL
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Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The reaction was quenched
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Type
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ADDITION
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Details
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by pouring it into ammonium hydroxide (2 M, 60 mL)
|
Type
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CUSTOM
|
Details
|
the precipitate that formed
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Type
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FILTRATION
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Details
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was filtered off
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Type
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WASH
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Details
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washed with ethyl acetate (15 mL×3)
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Type
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CUSTOM
|
Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the remaining aqueous layer was extracted with ethyl acetate (15 mL×2)
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Type
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WASH
|
Details
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The combined organic extracts were washed with 1 M HCl (25 mL)
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Type
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WASH
|
Details
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The acidic aqueous extracts were washed with ethyl acetate (50 mL)
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Type
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ADDITION
|
Details
|
treated with aqueous sodium hydroxide (2 M) to pH 10-12
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (40 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
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concentrated in vacuo
|
Name
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|
Type
|
product
|
Smiles
|
COC1=C2CCCC(C2=C(C=C1)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.68 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |